AC708
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Overview
Description
AC708 is a small molecule CSF1R inhibitor designed with rationale to impact the TAM-related progression of human tumors. This compound possesses significant specificity for CSF1R when tested in a kinase selectivity assay, and to the closely related PDGFR family receptors PDGFRα and β, FLT3, and KIT. In cell based assays, this compound potently inhibited CSF1R phosphorylation mediated by CSF-1 (IC50 = 26 nM) and by IL-34 (IC50 = 33 nM). It also inhibited the viability of growth-factor dependent cells cultured in CSF-1 (IC50 = 38 nM) or IL-34 (IC50 = 40 nM), and inhibited the CSF-1-mediated differentiation and survival of primary human osteoclast with an IC50 of 15 nM.
Properties
IUPAC Name |
unknown |
---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC708; AC-708; AC 708. |
Origin of Product |
United States |
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